molecular formula C6H9F3O2 B175087 2-Butyl trifluoroacetate CAS No. 1536-78-3

2-Butyl trifluoroacetate

Cat. No. B175087
CAS RN: 1536-78-3
M. Wt: 170.13 g/mol
InChI Key: CQESPDFZIFJLII-UHFFFAOYSA-N
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Description

2-Butyl trifluoroacetate is a chemical compound that is widely used in scientific research. It is a colorless liquid with a fruity odor. This compound is known for its unique properties that make it useful in various applications.

Mechanism Of Action

The mechanism of action of 2-Butyl trifluoroacetate is not well understood. However, it is believed that this compound interacts with various enzymes and proteins in the body, leading to changes in their activity. This can result in changes in physiological processes and biochemical pathways.

Biochemical And Physiological Effects

2-Butyl trifluoroacetate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative stress. In addition, this compound has been shown to have anti-inflammatory effects and can reduce inflammation in the body.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Butyl trifluoroacetate in lab experiments is its high purity. This compound is readily available in high purity, which makes it ideal for use in sensitive experiments. However, one of the limitations of using this compound is its high cost. It is relatively expensive compared to other solvents, which can make it difficult to use in large-scale experiments.

Future Directions

There are several future directions for research on 2-Butyl trifluoroacetate. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the compound's mechanism of action and its potential therapeutic applications. Additionally, there is a need for more studies on the safety and toxicity of 2-Butyl trifluoroacetate, especially in long-term exposure scenarios.
Conclusion:
In conclusion, 2-Butyl trifluoroacetate is a useful compound in scientific research. It is widely used as a solvent in organic synthesis and has various biochemical and physiological effects. While there are some limitations to its use, there are also many future directions for research on this compound. With continued research, 2-Butyl trifluoroacetate has the potential to contribute to the development of new pharmaceuticals and other important scientific discoveries.

Scientific Research Applications

2-Butyl trifluoroacetate is widely used in scientific research. It is used as a solvent in organic synthesis, especially in the synthesis of pharmaceuticals. This compound is also used in the preparation of flavoring agents, perfumes, and other aroma chemicals. In addition, 2-Butyl trifluoroacetate is used as a reagent in the analysis of organic compounds.

properties

CAS RN

1536-78-3

Product Name

2-Butyl trifluoroacetate

Molecular Formula

C6H9F3O2

Molecular Weight

170.13 g/mol

IUPAC Name

butan-2-yl 2,2,2-trifluoroacetate

InChI

InChI=1S/C6H9F3O2/c1-3-4(2)11-5(10)6(7,8)9/h4H,3H2,1-2H3

InChI Key

CQESPDFZIFJLII-UHFFFAOYSA-N

SMILES

CCC(C)OC(=O)C(F)(F)F

Canonical SMILES

CCC(C)OC(=O)C(F)(F)F

Other CAS RN

1536-78-3

synonyms

Acetic acid, 2,2,2-trifluoro-, 1-Methylpropyl ester

Origin of Product

United States

Synthesis routes and methods

Procedure details

In addition, the esterification of olefins with carboxylic acids and subsequent ester hydrolysis of the alkyl esters formed to the corresponding alcohol with recovery of the acid is known. For instance, U.S. Pat. No. 4,384,148 describes the reaction of ethene with acetic acid to give ethyl acetate in an autoclave. The subsequent hydrolysis of the ethyl acetate removed by distillation with water in a molar ratio of 1:5 in an autoclave affords a mixture comprising ethyl acetate, ethanol and diethyl ether. GB 2 238 539 discloses the two-stage hydration of 1-butene by reaction with trifluoroacetic acid to give 2-butyl trifluoroacetate in the presence of a highly acidic ion exchange resin and subsequent hydrolysis of the ester to give 2-butanol.
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